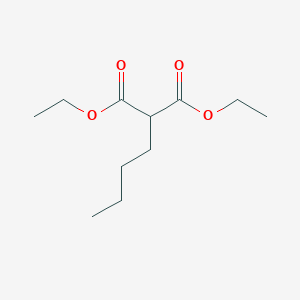
Butymalonate de diéthyle
Vue d'ensemble
Description
Le butymalonate de diéthyle est un composé organique de formule moléculaire C11H20O4. C'est un diester éthylique de l'acide butylmalonique et il est connu pour ses applications en synthèse organique. Le composé se caractérise par sa forme liquide incolore et son odeur de pomme. Il est utilisé dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie .
Applications De Recherche Scientifique
Diethyl butylmalonate is widely used in scientific research due to its versatility :
Chemistry: It is used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds.
Biology: It serves as a precursor for various biologically active compounds.
Medicine: It is used in the synthesis of pharmaceuticals, including antipyretic and analgesic drugs.
Industry: It is employed in the production of dyes, fragrances, and other industrial chemicals.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le butymalonate de diéthyle peut être synthétisé par alkylation du malonate de diéthyle. Le processus implique les étapes suivantes :
Préparation de l'éthylate de sodium : Le sodium réagit avec l'éthanol pour former de l'éthylate de sodium.
Formation du sel de sodium du malonate de diéthyle : Le malonate de diéthyle est ajouté à l'éthylate de sodium, ce qui entraîne la formation du sel de sodium du malonate de diéthyle.
Alkylation : Le bromobutane est ajouté au sel de sodium du malonate de diéthyle, conduisant à la formation du this compound par une réaction d'alkylation.
Méthodes de production industrielle
La production industrielle du this compound suit des étapes similaires, mais à plus grande échelle. Le processus garantit un rendement et une pureté élevés, répondant aux normes requises pour les applications pharmaceutiques et autres .
Analyse Des Réactions Chimiques
Types de réactions
Le butymalonate de diéthyle subit diverses réactions chimiques, notamment :
Alkylation : Le composé peut être alkylé davantage pour former des molécules plus complexes.
Hydrolyse : Il peut être hydrolysé pour former de l'acide butylmalonique.
Condensation : Il participe à des réactions de condensation pour former des molécules plus grandes.
Réactifs et conditions courants
Alkylation : L'éthylate de sodium et le bromobutane sont couramment utilisés.
Hydrolyse : Des conditions acides ou basiques peuvent être utilisées pour l'hydrolyse.
Condensation : Divers catalyseurs et réactifs peuvent être utilisés en fonction du produit souhaité.
Principaux produits formés
Alkylation : Esters plus complexes.
Hydrolyse : Acide butylmalonique.
Applications de la recherche scientifique
Le this compound est largement utilisé dans la recherche scientifique en raison de sa polyvalence :
Chimie : Il est utilisé comme réactif en synthèse organique, en particulier pour former des liaisons carbone-carbone.
Biologie : Il sert de précurseur à divers composés biologiquement actifs.
Médecine : Il est utilisé dans la synthèse de produits pharmaceutiques, notamment des médicaments antipyrétiques et analgésiques.
Industrie : Il est utilisé dans la production de colorants, de parfums et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du this compound implique sa capacité à agir comme un réactif nucléophile. Le groupe méthylène central du composé (CH2) est légèrement acide et riche en électrons, ce qui lui permet de participer à diverses réactions organiques :
Déprotonation : Une base forte déprotone le carbone α, formant un carbanion stabilisé par résonance.
Attaque nucléophile : Le carbanion attaque un centre électrophile, conduisant à la formation de nouvelles liaisons carbone-carbone.
Mécanisme D'action
The mechanism of action of diethyl butylmalonate involves its ability to act as a nucleophilic reagent. The compound’s central methylene group (CH2) is slightly acidic and electron-rich, allowing it to participate in various organic reactions :
Deprotonation: A strong base deprotonates the α-carbon, forming a resonance-stabilized carbanion.
Nucleophilic Attack: The carbanion attacks an electrophilic center, leading to the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Composés similaires
Malonate de diéthyle : Un diester éthylique de l'acide malonique, utilisé dans des applications similaires.
Malonate de diméthyle : Un diester méthylique de l'acide malonique, également utilisé en synthèse organique.
Acide butylmalonique : L'acide parent du butymalonate de diéthyle.
Unicité
Le this compound est unique en raison de sa structure spécifique, qui lui permet de participer à une large gamme de réactions. Son groupe butyle confère une réactivité supplémentaire par rapport au malonate de diéthyle et au malonate de diméthyle, ce qui en fait un réactif précieux en synthèse organique .
Propriétés
IUPAC Name |
diethyl 2-butylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNFNBGRHCUORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157895 | |
| Record name | Diethyl butylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133-08-4 | |
| Record name | 1,3-Diethyl 2-butylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl butylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl butylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl butylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl butylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL BUTYLMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYY2Q744WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between the volatility of Diethyl butylmalonate and its application in insect attractants?
A1: Diethyl butylmalonate was found to effectively inhibit the crystallization of Trimedlure isomers. [] While this improved the volatility and longevity of the attractant blend, it unfortunately decreased its attractiveness to the Mediterranean fruit fly. [] This suggests a complex interplay between the physical properties of the attractant components and their biological activity.
Q2: Can Diethyl butylmalonate be used as a starting material in organic synthesis?
A2: Yes, Diethyl butylmalonate serves as a versatile starting material in organic synthesis. For example, it can be used to synthesize (R)-2-Butyl-3-hydroxypropionic acid in a two-step process. [] This highlights the compound's utility in constructing more complex molecules.
Q3: How does Diethyl butylmalonate react in free-radical addition reactions?
A3: Diethyl butylmalonate participates in free-radical induced addition reactions with alkenes like oct-1-ene. [] This reaction leads to the alkylation of the compound at the activated methylene group. [] This reactivity makes Diethyl butylmalonate a useful building block for synthesizing molecules with extended carbon chains.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


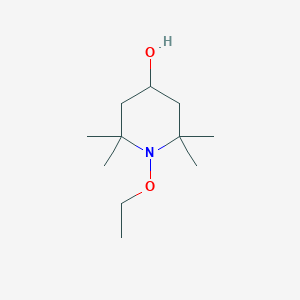
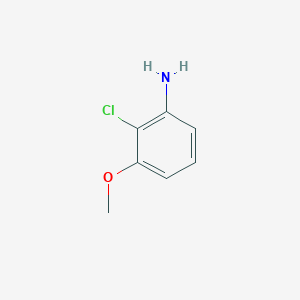
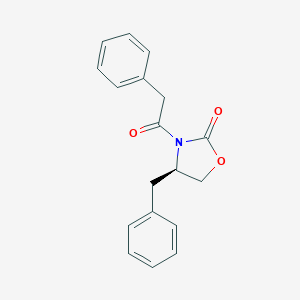
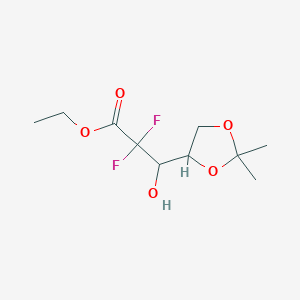
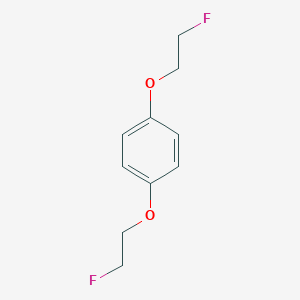

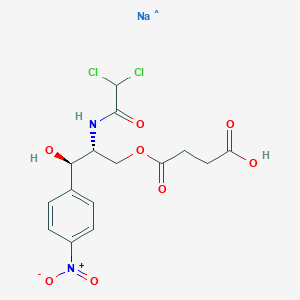
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)
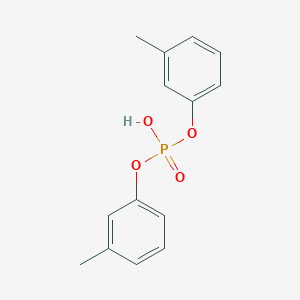
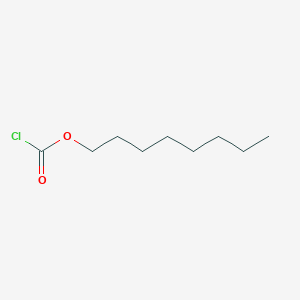
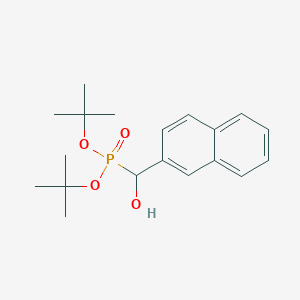
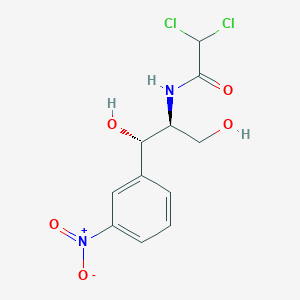
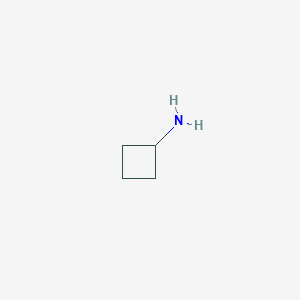
![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
